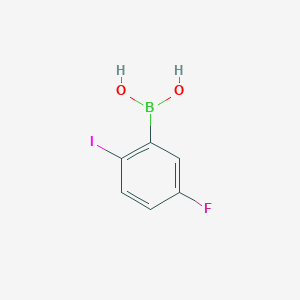

(5-Fluoro-2-iodophenyl)boronic acid

描述

The strategic importance of (5-Fluoro-2-iodophenyl)boronic acid lies in its identity as a polyfunctional building block, where each functional group can be selectively manipulated to achieve desired chemical outcomes.

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. mackenzie.brnih.gov Their rise to prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This powerful carbon-carbon bond-forming reaction has revolutionized the way chemists construct complex organic molecules, including many pharmaceuticals and advanced materials. rsc.orgrsc.org

Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a diverse array of other chemical transformations, including Chan-Lam amination for forming carbon-nitrogen bonds and various addition reactions. researchgate.net Their stability, ease of handling, and generally low toxicity contribute to their widespread use as versatile synthetic intermediates. nih.govresearchgate.net The reactivity and properties of arylboronic acids can be finely tuned by the nature of the substituents on the aromatic ring. mackenzie.br

Several methods exist for the synthesis of arylboronic acids, including the reaction of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters, transition metal-catalyzed borylation of aryl halides, and direct C-H borylation. nih.govresearchgate.net

Interactive Data Table: General Properties of Arylboronic Acids

| Property | Description | Significance in Synthesis |

| Structure | Contains a boron atom bonded to an aryl group and two hydroxyl groups. | The boronic acid moiety is the reactive site for cross-coupling reactions. |

| Stability | Generally stable to air and moisture, often crystalline solids. | Allows for ease of handling, storage, and purification. |

| Reactivity | Act as Lewis acids and are key partners in transition metal-catalyzed reactions. researchgate.net | Enables the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org |

| Toxicity | Generally considered to have low toxicity. nih.gov | Favorable for use in a wide range of applications, including medicinal chemistry. |

The presence of both fluorine and iodine atoms on the aromatic ring of this compound imparts unique and highly desirable properties.

Fluorine: The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.comossila.com Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. chemistryviews.orgnih.gov It is estimated that approximately 20-30% of all pharmaceuticals and a significant portion of agrochemicals contain at least one fluorine atom. sigmaaldrich.comchemistryviews.org The introduction of fluorine can also influence the electronic properties of the aromatic ring, which can be beneficial in the development of materials for optoelectronic devices. acs.orgresearchgate.net

Iodine: The iodine atom serves as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the selective introduction of a wide range of substituents at the 2-position of the phenyl ring. The presence of iodine also facilitates certain synthetic transformations, such as iodine-lithium exchange, providing another pathway for functionalization.

This compound is considered a polyfunctional or multifunctional building block because it possesses three distinct reactive sites: the boronic acid group, the fluorine atom, and the iodine atom. This trifunctionality allows for a sequential and controlled series of reactions, enabling the synthesis of highly complex and specifically substituted aromatic compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₅BFIO₂ | scbt.com |

| Molecular Weight | 265.82 g/mol | chemicalbook.com |

| CAS Number | 1400770-54-8 | bldpharm.com |

| Appearance | Solid | cymitquimica.com |

| Primary Use | Research and pharmaceutical intermediate | chemicalbook.com |

属性

分子式 |

C6H5BFIO2 |

|---|---|

分子量 |

265.82 g/mol |

IUPAC 名称 |

(5-fluoro-2-iodophenyl)boronic acid |

InChI |

InChI=1S/C6H5BFIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H |

InChI 键 |

UMTTVCANYDIBAF-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(C=CC(=C1)F)I)(O)O |

产品来源 |

United States |

Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 2 Iodophenyl Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the cornerstone of this compound's utility in cross-coupling reactions and other transformations. Its reactivity is characterized by its Lewis acidic nature and its ability to form various stable and transient species.

Formation of Boronate Complexes and Boronic Esters

A key feature of boronic acids is their ability to reversibly form boronate esters with diols. nih.gov This reaction involves the condensation of the boronic acid with a diol, resulting in a cyclic ester and the elimination of water. The equilibrium of this reaction is pH-dependent. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate species upon addition of a hydroxyl group. nih.gov The formation of boronate esters can proceed through reaction with either the neutral boronic acid or the anionic boronate. nih.gov

The stability of the resulting boronate ester is influenced by several factors, including the nature of the diol and the electronic properties of the substituents on the phenyl ring. For instance, electron-withdrawing groups on the phenyl ring can affect the pKₐ of the boronic acid and consequently the equilibrium of ester formation. nih.gov The formation of boronate esters is a critical step in many applications, as it can protect the boronic acid group, modify its reactivity, and facilitate its use in specific reaction conditions. For example, the conversion to a pinacol (B44631) boronate ester is a common strategy to create a more stable and less prone to degradation derivative.

| Reactant | Product | Key Conditions | Significance |

|---|---|---|---|

| (5-Fluoro-2-iodophenyl)boronic acid + Diol (e.g., pinacol) | (5-Fluoro-2-iodophenyl)boronate ester | Acid or base catalysis, often with removal of water | Increased stability, improved solubility in organic solvents, controlled release of boronic acid in reactions. |

Protonolysis and Protodeboronation Pathways

Protodeboronation is the cleavage of the carbon-boron bond, where a proton replaces the boronic acid group. wikipedia.org This can be an undesirable side reaction in cross-coupling reactions, leading to the formation of the corresponding arene (in this case, 1-fluoro-4-iodobenzene) and reducing the yield of the desired product. wikipedia.orgnih.gov The propensity for protodeboronation is dependent on several factors, including the reaction conditions (such as pH and temperature) and the electronic nature of the aryl group. wikipedia.org

Mechanistic studies have revealed multiple pathways for protodeboronation in aqueous media. wikipedia.org These can be catalyzed by either acid or base. In an acid-catalyzed pathway, the reaction occurs between the boronic acid and an acid. wikipedia.orgsemanticscholar.org In a base-catalyzed process, the boronic acid first forms the boronate anion, which then reacts with a proton source like water. wikipedia.org For arylboronic acids with electron-withdrawing substituents, protodeboronation can be more facile under certain conditions. The presence of the fluorine atom in the para-position to the iodine and meta to the boronic acid in this compound can influence its susceptibility to this process.

Oxidative Degradation Pathways (e.g., with organic peroxides)

Boronic acids are susceptible to oxidation, which can lead to their degradation. mit.edu A common oxidative pathway involves the reaction with reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which results in the formation of a phenol (B47542) and boric acid. mit.edu The mechanism involves the attack of the nucleophilic oxygen of the peroxide on the electron-deficient boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom. mit.edu This forms a labile boric ester that is rapidly hydrolyzed. mit.edu

The rate of this oxidative degradation is influenced by the pH and the electronic properties of the boronic acid. mit.edu Borinic acids have been found to be significantly more reactive towards H₂O₂-mediated oxidation than their boronic acid counterparts, with reaction rates that can be up to 10,000 times faster. nih.govpnas.org Other oxidants like peroxynitrite (ONOO⁻) can also react with boronic acids at a much faster rate than hydrogen peroxide. nih.gov

| Oxidant | Product | Relative Rate | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Phenol + Boric Acid | Base | mit.edu |

| Peroxynitrite (ONOO⁻) | Hydroxy derivative | ~1,000,000x faster than H₂O₂ | nih.gov |

Reactivity Derived from Halogen Functionality (Fluorine and Iodine)

The presence of both fluorine and iodine atoms on the phenyl ring imparts unique reactivity to this compound, opening up avenues for transformations that are not possible with simple phenylboronic acid.

Role of Iodine in Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized to higher valence states, typically +3 (iodane) and +5 (iodinane), to form hypervalent iodine compounds. wikipedia.org These species are powerful oxidizing agents and have found widespread use in organic synthesis. wikipedia.orgarkat-usa.org The formation of hypervalent iodine reagents from iodoarenes is a well-established field of chemistry. For example, 2-iodobenzoic acid can be oxidized to produce 2-iodoxybenzoic acid (IBX), a versatile oxidant. wikipedia.org Similarly, the iodo-substituent in this compound can potentially be transformed into a hypervalent iodine moiety, creating a bifunctional reagent that combines the properties of a boronic acid with those of a hypervalent iodine compound.

Hypervalent iodine reagents are known for their ability to facilitate a wide range of transformations, including oxidations of alcohols and carbonyl compounds, and for their role in carbon-carbon and carbon-heteroatom bond-forming reactions. princeton.eduscripps.edu The presence of the fluorine atom could modulate the reactivity and stability of any derived hypervalent iodine species. For instance, 4-fluoro-2-iodobenzoic acid is used to synthesize pseudocyclic benziodoxole tosylates, which act as hypervalent iodine oxidants. ossila.com

Activation and Transfer of Fluorine in Catalytic Cycles

While the fluorine atom in this compound is generally considered stable, modern synthetic methods have explored the activation of C-F bonds. However, a more common role for fluorinated arylboronic acids is in reactions where the fluorine atom is retained in the final product. The electronic effect of the fluorine atom can influence the reactivity of the boronic acid in cross-coupling reactions.

In the context of fluorination reactions, arylboronic acids can serve as precursors to fluorinated arenes. Copper-mediated fluorination of arylboronic acids with sources of fluoride (B91410), such as K¹⁸F, has been developed for the synthesis of ¹⁸F-labeled arenes for positron emission tomography (PET). acs.org While this involves the replacement of the boronic acid group with fluorine, it highlights the utility of the boronic acid functionality in introducing fluorine into an aromatic ring. There are also palladium-catalyzed methods that utilize a fluorinating oxidant to achieve arylfluorination, where the boronic acid acts as the aryl source. nih.gov

Halogen Bonding Interactions Induced by the Iodine Substituent

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. mdpi.comwikipedia.orgnih.gov In this compound, the large and highly polarizable iodine atom is an effective halogen bond donor. The electron-withdrawing nature of the phenyl ring and the ortho-boronic acid group, coupled with the electronegative fluorine atom, enhances the electrophilic character of the iodine's σ-hole, which is the region of positive electrostatic potential located on the halogen atom opposite to the C-I covalent bond. nih.gov

This induced electrophilicity allows the iodine atom to interact attractively with a variety of halogen bond acceptors, such as the lone pairs of electrons on oxygen or nitrogen atoms, or the π-electrons of other aromatic systems. mdpi.com The strength of these interactions generally follows the trend I > Br > Cl > F, making the iodine substituent on this molecule a significant contributor to its intermolecular association in both the solid state and in solution. wikipedia.org These halogen bonding interactions can play a crucial role in crystal engineering, molecular recognition, and influencing the orientation of the molecule within a catalyst's coordination sphere prior to a chemical reaction. nih.govnih.gov

Reaction Mechanisms in Transition Metal-Catalyzed Transformations

This compound is a versatile substrate in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The presence of both a boronic acid group and a carbon-iodine bond allows it to participate in reactions in two primary ways: as the organoboron nucleophile (utilizing the C-B bond) or as the electrophilic coupling partner (utilizing the C-I bond). The specific mechanistic pathways are highly dependent on the choice of metal catalyst, with palladium and copper being the most common.

Palladium-Catalyzed Mechanisms

Palladium catalysis, particularly the Suzuki-Miyaura coupling, is the most prominent application for boronic acids. The reaction of this compound typically follows a well-established catalytic cycle. youtube.com

Oxidative Addition and Reductive Elimination Steps

The catalytic cycle generally begins with an oxidative addition step. wikipedia.org In a typical Suzuki coupling where this compound acts as the nucleophile, a low-valent palladium(0) complex reacts with an organohalide (Ar'-X) electrophile. The palladium center inserts itself into the carbon-halogen bond, cleaving it and forming a new organopalladium(II) complex (Ar'-Pd-X). This process increases the oxidation state of palladium from 0 to +II. youtube.comlibretexts.org The reactivity for this step is typically I > Br > Cl, making aryl iodides highly reactive partners.

Conversely, the C-I bond of this compound itself is susceptible to oxidative addition by a Pd(0) center, allowing it to act as the electrophile in a coupling reaction with another organometallic reagent.

The final step of the catalytic cycle is reductive elimination . After the transfer of the aryl group from the boron to the palladium (transmetalation), a diorganopalladium(II) intermediate, [Ar-Pd-Ar'], is formed. From this intermediate, the two organic groups are coupled to form a new carbon-carbon bond (Ar-Ar'), and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle. wikipedia.orglibretexts.org For reductive elimination to occur, the two groups to be coupled must be positioned cis (adjacent) to each other in the palladium's coordination sphere. libretexts.org

Transmetalation Pathways (Boronate vs. Oxo-Palladium)

Transmetalation is the key step where the 5-fluoro-2-iodophenyl group is transferred from the boron atom to the palladium(II) center formed after oxidative addition. This process is not straightforward for a neutral boronic acid. It is widely accepted that the reaction requires activation by a base. The base (e.g., hydroxide, carbonate, or alkoxide) reacts with the boronic acid to form a more nucleophilic boronate species, [ArB(OH)₃]⁻.

This anionic boronate complex then transfers its organic group to the palladium(II) halide complex, displacing the halide. The generally accepted pathway involves the formation of an intermediate where the boronate is coordinated to the palladium center, facilitating the aryl group transfer.

Alternative pathways, such as those involving an oxo-palladium species, have also been considered, but the boronate pathway is the most commonly invoked mechanism for Suzuki-Miyaura couplings.

Dual Catalytic Cycle Variants (e.g., Pd(0)/Pd(II), Pd(II)/Pd(IV))

The canonical mechanism for palladium-catalyzed cross-coupling reactions is the Pd(0)/Pd(II) cycle described above. youtube.com It involves the alternation of the palladium catalyst between the 0 and +2 oxidation states.

However, under certain conditions, particularly with challenging substrates or specific ligand systems, an alternative Pd(II)/Pd(IV) catalytic cycle has been proposed and supported by experimental and computational studies. researchgate.netum.es In this pathway, the active catalyst is a Pd(II) species. It can undergo oxidative addition with an organohalide to form a high-valent Pd(IV) intermediate. um.es Following transmetalation and subsequent reductive elimination from the Pd(IV) center, the Pd(II) catalyst is regenerated. While less common than the Pd(0)/Pd(II) cycle, the potential for a Pd(II)/Pd(IV) pathway exists and can be a factor in optimizing reaction conditions for complex molecules like this compound.

Copper-Catalyzed Mechanisms

Copper-catalyzed reactions of boronic acids, while synthetically useful, often feature more complex and less universally agreed-upon mechanisms than their palladium-catalyzed counterparts. rsc.org For this compound, copper catalysis can be used for various transformations, including Chan-Lam type C-N or C-O bond formations or iododeboronation. nih.gov

A plausible mechanistic framework involves the interaction of the boronic acid with a Cu(II) salt. nih.gov The key steps often include:

Boronate Formation : Similar to palladium catalysis, a base is often required to form the more reactive ate-complex of the boronic acid.

Transmetalation : The aryl group is transferred from the boron to the Cu(II) center to form an organocopper(II) species. nih.gov Ligands can facilitate this step through hydrogen bonding with the boronate. nih.govchemrxiv.org

Redox Processes : The fate of the organocopper(II) intermediate can vary. It might undergo:

Disproportionation : Two Cu(II) species can disproportionate to form a Cu(III) and a Cu(I) species. The aryl iodide product can then be formed via reductive elimination from the Cu(III) center. nih.govchemrxiv.org

Homocoupling : Two organocopper intermediates can react, leading to the formation of a biaryl byproduct. nih.gov

Catalyst Regeneration : The resulting Cu(I) species is typically re-oxidized to Cu(II) by an external oxidant (often air) to close the catalytic cycle. nih.govchemrxiv.org

The specific pathway is highly sensitive to the ligands, solvent, base, and the presence of oxidants, making the mechanistic landscape of copper-catalyzed reactions with this compound particularly intricate. acs.orgnih.gov

Data Tables

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Reactions

| Mechanistic Step | Description | Palladium Oxidation State Change | Role of this compound |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into an Ar-X bond. | 0 → +II | Can act as the electrophile (Ar-X) or its aryl partner can. |

| Transmetalation | Aryl group transfer from Boron to Palladium. | No Change (+II) | Source of the nucleophilic aryl group (as a boronate). |

| Reductive Elimination | Formation of new C-C bond, regeneration of Pd(0). | +II → 0 | One of the two aryl groups forming the new bond. |

Table 2: Proposed Steps in Copper-Catalyzed Iododeboronation

| Mechanistic Step | Description | Copper Oxidation State Events |

|---|---|---|

| Boronate Formation | Base activates the boronic acid. | No Change |

| Transmetalation | Aryl group transfers from Boron to Cu(II). | No Change |

| Disproportionation | Cu(II)(Aryl) + Cu(II) → Cu(III)(Aryl) + Cu(I) | +II → +III and +I |

| Reductive Elimination | Aryl-Iodide bond forms from the Cu(III) center. | +III → +I |

| Catalyst Turnover | Cu(I) is re-oxidized to Cu(II) by an oxidant (e.g., O₂). | +I → +II |

Bimetallic Catalytic Cooperation

While specific studies focusing solely on this compound in bimetallic systems are not extensively documented, the principles of bimetallic catalysis in cross-coupling reactions provide a strong framework for understanding its potential reactivity. Bimetallic catalysis, where two distinct metals work in concert, can offer unique reactivity and selectivity compared to single-metal systems. nih.gov For a substrate like this compound, which possesses two potential reaction sites for cross-coupling (the C-B and C-I bonds), a bimetallic approach is particularly intriguing.

A plausible scenario involves the synergistic action of two different transition metals, for example, a palladium catalyst for the Suzuki-Miyaura coupling at the boronic acid site and another metal, such as nickel or copper, to activate the carbon-iodine bond. nih.gov In such a system, one metal could preferentially undergo oxidative addition to the aryl iodide, while the other engages in transmetalation with the boronic acid. This dual activation could lead to novel transformations, such as controlled polymerization or the formation of complex multimetallic intermediates.

The cooperation between two metal centers can also facilitate challenging cross-coupling reactions by enabling alternative mechanistic pathways. nih.gov For instance, one metal can act as a Lewis acid to enhance the reactivity of the coupling partners, while the other participates directly in the catalytic cycle. The interplay between the two metals can influence the rate-determining step and potentially overcome limitations encountered with monometallic catalysts.

| Catalytic System | Potential Role of Each Metal with this compound | Plausible Outcome |

| Pd/Ni | Pd: Catalyzes Suzuki-Miyaura coupling at the C-B(OH)2 bond. Ni: Promotes coupling at the C-I bond. nih.gov | Stepwise or sequential cross-coupling, leading to disubstituted products. |

| Pd/Cu | Pd: Primary catalyst for C-C bond formation. Cu: Can act as a co-catalyst to facilitate transmetalation or reductive elimination. | Enhanced reaction rates and yields in Suzuki-Miyaura coupling. |

| Au/Pd | Au: May form bimetallic intermediates with Pd, influencing the electronic properties and reactivity of the catalytic center. nih.gov | Altered selectivity and potential for novel coupling pathways. |

Radical Mechanisms in Cross-Coupling and Other Transformations

Beyond the classical two-electron pathways, arylboronic acids can participate in reactions involving radical intermediates. The generation of aryl radicals from arylboronic acids can be initiated under various conditions, including photoredox catalysis or through the use of strong oxidants. nih.govrsc.org For this compound, the presence of the iodine atom offers an additional pathway for radical generation through homolytic cleavage of the C-I bond, which is weaker than C-B or C-F bonds.

In the context of Suzuki-Miyaura-type reactions, radical pathways can be initiated by single-electron transfer (SET) processes involving the palladium catalyst or a photocatalyst. nih.gov The resulting aryl radical can then participate in the catalytic cycle. The presence of both a boronic acid and an aryl iodide on the same molecule could lead to complex reaction manifolds, including intramolecular radical cyclizations or intermolecular radical-radical coupling events.

Recent studies have highlighted the role of bromine radicals, generated from nickel-bromo complexes, in activating alkylboronic acids for cross-coupling. nih.gov A similar halogen-radical transfer mechanism could be envisaged for this compound, where a radical initiator could interact with the C-I bond to generate an aryl radical, which then engages in subsequent transformations. Iron-catalyzed cross-coupling reactions have also been shown to proceed through radical intermediates. nih.govacs.org

| Reaction Type | Proposed Radical Intermediate | Potential Transformation |

| Photoredox Catalysis | (5-Fluoro-2-iodophenyl) radical generated via oxidation of the boronic acid or reduction of the iodide. nih.gov | C-H functionalization of other aromatic systems or addition to alkenes. |

| Nickel-Catalyzed Radical Coupling | Aryl radical generated via homolysis of the C-I bond, potentially facilitated by a nickel complex. nih.gov | Cross-coupling with other radical precursors or trapping by nucleophiles. |

| Iron-Catalyzed Homolytic Aromatic Substitution | Aryl radical generated from the boronic acid via reaction with a t-butoxy radical. rsc.org | Arylation of (hetero)arenes. |

Influence of Substituents and Reaction Conditions on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by its substituent pattern and the specific reaction conditions employed.

Electronic and Steric Effects of Fluorine and Iodine Substituents

The iodine atom at the 2-position introduces significant steric hindrance around the boronic acid group. This steric bulk can retard the rate of reactions involving the boronic acid. However, the C-I bond itself is a highly reactive site for oxidative addition to low-valent metal catalysts like palladium(0) and nickel(0). The large size and high polarizability of iodine make the C-I bond significantly more reactive than C-Br or C-Cl bonds in oxidative addition. youtube.com

This unique combination of electronic and steric effects creates a delicate balance that can be exploited to achieve selective transformations. For instance, in a palladium-catalyzed reaction, oxidative addition is likely to occur preferentially at the C-I bond, leaving the boronic acid available for a subsequent coupling step.

| Substituent | Electronic Effect on Boronic Acid | Steric Effect on Boronic Acid | Reactivity of C-X Bond |

| 5-Fluoro | Electron-withdrawing, increases Lewis acidity. researchgate.net | Minimal | C-F bond is generally unreactive in cross-coupling. |

| 2-Iodo | Minimal direct electronic effect. | Significant steric hindrance. | C-I bond is highly reactive towards oxidative addition. |

Impact of Ligands and Bases on Reaction Efficacy and Pathway

The choice of ligands and bases is crucial in controlling the outcome of cross-coupling reactions involving this compound.

Ligands: The ligands coordinated to the metal center play a pivotal role in modulating its reactivity and selectivity. For Suzuki-Miyaura coupling, bulky and electron-rich phosphine (B1218219) ligands, such as S-Phos or t-BuXPhos, are often effective. clockss.orgnih.gov These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. The steric properties of the ligand can also influence which of the two reactive sites (C-I or C-B(OH)2) preferentially interacts with the catalyst. For instance, a very bulky ligand might favor reaction at the less hindered site, although the inherent reactivity of the C-I bond often dominates. acs.org

Bases: The base is essential for the activation of the boronic acid in Suzuki-Miyaura coupling. scilit.comresearchgate.net The strength and nature of the base can significantly impact the reaction rate and selectivity. Strong bases like potassium phosphate (B84403) (K3PO4) or cesium carbonate (Cs2CO3) are commonly used to facilitate the formation of the reactive boronate species. The choice of base can also influence the relative rates of competing reaction pathways. For example, a weaker base might favor a slower, more selective coupling at one site over another. The stoichiometry of the base can also be a controlling factor, with lower amounts of base potentially favoring the reaction of the more acidic boronic acid. scilit.comresearchgate.net

| Parameter | Effect on Reactivity and Selectivity |

| Ligand Choice | Modulates catalyst activity and can influence regioselectivity by steric interactions. nih.gov |

| Base Strength | Affects the rate of transmetalation by controlling the concentration of the active boronate species. scilit.com |

| Base Stoichiometry | Can be used to control the selectivity between competing coupling reactions. researchgate.net |

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of two distinct reactive centers in this compound makes regioselectivity a key consideration in its chemical transformations. In palladium-catalyzed cross-coupling reactions, the high reactivity of the C-I bond towards oxidative addition typically dictates that the initial coupling will occur at this position. Subsequent coupling at the boronic acid moiety can then be achieved, allowing for a stepwise, regioselective synthesis of trisubstituted benzene (B151609) derivatives.

The selective cross-coupling of polyhalogenated arenes is a well-established strategy, and the principles governing this selectivity can be applied to this compound. acs.orgresearchgate.net The significant difference in the reactivity of the C-I and C-F bonds allows for highly selective reactions at the iodine-substituted position.

Stereoselectivity is generally not a primary concern in cross-coupling reactions involving the aromatic core of this compound itself. However, if the coupling partner contains stereocenters, their integrity during the reaction becomes important. For instance, in the coupling of chiral secondary allylboronic esters, the reaction can proceed with high enantiospecificity. bristol.ac.uk The specific ligand and reaction conditions can influence the stereochemical outcome of such transformations.

Advanced Applications of 5 Fluoro 2 Iodophenyl Boronic Acid As a Building Block in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The dual reactivity of (5-fluoro-2-iodophenyl)boronic acid makes it a prime substrate for a variety of carbon-carbon bond-forming reactions. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, while the carbon-iodine bond offers a handle for subsequent functionalization.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, and this compound is an excellent substrate for this transformation. rsc.orgtamu.edu The reaction's success stems from its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of organoboron reagents. nih.govresearchgate.net

The boronic acid group of this compound can be selectively coupled with a wide array of organic halides and pseudohalides (like triflates), leaving the iodo group intact for further reactions. This chemoselectivity is the cornerstone of its utility. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the organic halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

The scope of coupling partners is broad, encompassing:

Aryl and Heteroaryl Halides: Formation of fluorinated biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals and materials science. chem-space.com Palladium catalysts equipped with specialized ligands, such as those from the Buchwald and Fu groups, have enabled the efficient coupling of even challenging substrates like heteroaryl chlorides. rsc.org

Alkenyl Halides: Synthesis of fluorinated styrenyl derivatives, which are precursors to various polymers and fine chemicals.

Alkynyl Halides: While less common for this specific substrate, the coupling with alkynyl halides to form aryl-alkynes is a known transformation for boronic acids, generally proceeding via a Sonogashira-type mechanism or a modified Suzuki coupling.

The reaction conditions are typically mild, often employing a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, in the presence of a base.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Arylboronic Acids This table presents general conditions for Suzuki-Miyaura reactions, applicable to substrates like this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | >90 |

| Aryl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | Fair to Good |

| 2-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~95 |

(Data synthesized from representative examples in the literature. rsc.orgnih.gov)

A key advantage of this compound is the ability to perform sequential cross-coupling reactions. The significant difference in reactivity between the boronic acid group and the iodo group allows for a highly regioselective one-pot, two-step synthesis.

The first Suzuki-Miyaura coupling occurs selectively at the boronic acid position. After the initial coupling is complete, a second coupling partner (typically another boronic acid) and additional base can be added to the same reaction vessel. The palladium catalyst, still present and active, then facilitates a second Suzuki-Miyaura coupling at the iodo-substituted position. This strategy provides a highly efficient route to unsymmetrical, multi-substituted biaryl compounds from a single, readily available starting material. nih.gov

A representative strategy using a structurally similar compound, 2-iodo-5-methoxyphenylboronic acid, was developed by Hall's group. nih.gov In this one-pot procedure, the boronic acid was first coupled with an aryl iodide. Subsequently, the addition of more base and a different boronic acid prompted the coupling at the iodo-position, all at the same temperature. nih.gov This highlights the synthetic power of this class of reagents.

The unique reactivity of this compound and its analogs makes them valuable intermediates in the synthesis of complex, biologically active molecules. nih.govresearchgate.net A prominent example is in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases used in cancer therapy. nih.govnewdrugapprovals.org

While Trametinib itself contains a 2-fluoro-4-iodophenylamino moiety, its synthesis highlights the strategic use of halogenated phenyl building blocks. The core synthesis involves coupling a complex pyridopyrimidine structure with a functionalized aniline (B41778) derived from a dihalogenated precursor. google.com The principles of regioselective Suzuki coupling are central to assembling such complex scaffolds, where precise control over which bond forms first is critical. The use of this compound allows for the introduction of the key fluorinated aryl group, with the iodine serving as a handle for subsequent transformations or as a key component of the final molecule.

Palladium-catalyzed domino (or cascade) reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. A domino Heck/Suzuki reaction combines an intramolecular Mizoroki-Heck reaction with a subsequent Suzuki-Miyaura coupling. chemrxiv.org

The general sequence involves an intramolecular Heck reaction, where a palladium catalyst adds to a suitably positioned alkene within the molecule, followed by carbopalladation. The resulting organopalladium intermediate does not undergo the typical β-hydride elimination but is instead trapped by a boronic acid in a Suzuki-Miyaura coupling step. chemrxiv.org

While this is a well-established strategy for the rapid construction of complex carbocyclic and heterocyclic systems, specific examples employing this compound as the terminating Suzuki partner are not prominently featured in the surveyed literature. However, the compound is, in principle, an ideal candidate for such reactions. Its boronic acid function can efficiently quench the organopalladium intermediate generated after the initial Heck cyclization, thereby introducing a 5-fluoro-2-iodophenyl group onto the newly formed ring system.

Beyond palladium catalysis, arylboronic acids can serve as precursors to aryl radicals under oxidative conditions. Treatment of an arylboronic acid with manganese(III) acetate (B1210297) generates an aryl radical via a single-electron transfer mechanism. nih.govgoogle.com This provides a metal-catalyzed, yet mechanistically distinct, pathway for C-C bond formation.

The generated aryl radical can readily add to electron-deficient olefins. nih.gov This radical addition initiates a sequence that can lead to various products depending on the reaction conditions. For instance, in the absence of oxygen, a cascade involving a second addition and subsequent homolytic aromatic substitution can yield complex structures like tetrahydronaphthalenes. nih.gov In the presence of dioxygen, the reaction can be steered towards arylhydroxylation products. nih.gov

While specific studies detailing the use of this compound in this reaction are not widely reported, the methodology is general for a range of arylboronic acids. nih.govnih.gov The electronic properties of the fluorine and iodine substituents on the aromatic ring would be expected to influence the reactivity of the generated radical, potentially impacting the efficiency and selectivity of its addition to olefins.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Iodo-5-methoxyphenylboronic acid |

| 2-amino-5-fluorobenzoic acid |

| 5-fluoro-2-iodobenzoic acid |

| 1-(5-fluoro-2-iodophenyl)ethanone |

| 5-fluorooxindole |

| 2-(5-fluoro-2-nitrophenyl)malonic acid diester |

| methyl 5-fluoro-2-nitrophenylacetate |

| (5-Fluoro-2-formylphenyl)boronic acid |

| 5-Trifluoromethyl-2-formyl phenylboronic acid |

| 3-hydroxybenzoxaborole |

| (5-Fluoro-2-methoxypyridin-3-yl)boronic acid |

| 5-Fluoro-2-methoxyphenylboronic acid |

| 2-Fluoro-5-iodophenylboronic acid |

| 1-(5-Fluoro-2-iodophenyl)ethanone |

| 5-fluoro-2-oxindole |

| Trametinib |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tri-tert-butylphosphine |

| Cesium fluoride (B91410) |

| Silver(I) oxide |

| 1,1'-Bis(diphenylphosphino)ferrocene |

| Sodium carbonate |

| Potassium phosphate (B84403) |

| XPhos |

| SPhos |

| Manganese(III) acetate |

| Phenylboronic acid |

| 2-furaldehyde-boronic acid |

| 5-(diethoxymethyl)-2-furylboronic acid |

| (5-Fluoro-2-methoxypyridin-3-yl)boronic acid |

| 2-bromo-5-(bromomethyl)thiophene |

| 2-methylthiophene |

| N-bromosuccinamide |

| 2-(bromomethyl)-5-aryl-thiophenes |

| 3-chloro-4-fluoro phenyl boronic acid |

| 2-bromostyrene |

| 2-vinyl boronic acid |

| phenanthrene |

| 2-amino-5-chloropyridine |

| 3-pyridyl boronic acid |

| 5-indole boronic acid |

| 2-chloropyrazine |

| bis(pinacolato)diboron (B136004) |

| 2-amino-5-fluorobenzoic acid |

| 5-fluoro-2-iodobenzoic acid |

| 1-(5-fluoro-2-iodophenyl)ethanone |

| 5-fluorooxindole |

| 2-(5-fluoro-2-nitrophenyl)malonic acid diester |

| methyl 5-fluoro-2-nitrophenylacetate |

| 2-Fluoro-5-iodophenylboronic acid |

| 1-(5-Fluoro-2-iodophenyl)ethanone |

α-Arylation of Carbonyl Compounds

The palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules containing a quaternary carbon center adjacent to a carbonyl group. In this transformation, an arylboronic acid serves as the aryl source, coupling with a metal enolate generated from a ketone, ester, or amide.

While specific literature examples detailing the use of this compound in this exact transformation are not prevalent, the general mechanism involves the reaction of a palladium(0) catalyst with the arylboronic acid in a transmetalation step. The resulting arylpalladium(II) complex then reacts with the enolate of a carbonyl compound. Subsequent reductive elimination yields the α-arylated carbonyl compound and regenerates the palladium(0) catalyst.

The reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to facilitate both the transmetalation and reductive elimination steps. The general utility of this method suggests that this compound is a viable coupling partner for creating α-arylated carbonyl structures, which are significant in medicinal chemistry. For instance, the enantioselective α-arylation of α-fluoro ketones and oxindoles has been successfully achieved using various arylating agents, highlighting the importance of this class of reaction. berkeley.edunih.govnih.gov

Table 1: Representative Examples of Palladium-Catalyzed α-Arylation of Ketones

| Aryl Halide/Triflate | Ketone | Catalyst System | Base | Yield (%) | Reference |

| 4-Bromotoluene | 2-Methyl-1-indanone | Pd(OAc)₂ / 2-Methyl-2′-dicyclohexylphosphinobiphenyl | NaOtBu | 98 | organic-chemistry.org |

| Phenyl triflate | 1-Indanone | Pd₂(dba)₃ / BINAP | NaHMDS | 95 | organic-chemistry.org |

| 4-Chlorotoluene | Acetophenone | Pd(OAc)₂ / Ligand | K₃PO₄ | 92 | organic-chemistry.org |

This table presents general examples of the α-arylation reaction to illustrate the scope and does not feature this compound specifically.

Carbon-Heteroatom Bond Forming Reactions

The dual functionality of this compound makes it a powerful reagent for constructing carbon-heteroatom bonds, which are ubiquitous in pharmaceuticals and functional materials. The boronic acid group is an excellent nucleophile in copper-catalyzed Chan-Lam couplings, while the iodine atom serves as an electrophilic site for palladium-catalyzed Buchwald-Hartwig aminations.

C-N Cross-Coupling Reactions

The Chan-Lam coupling provides a direct and operationally simple method for the formation of carbon-nitrogen bonds by reacting an arylboronic acid with an amine, amide, or other N-H containing compound. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate, and can often be performed in the presence of air at room temperature. organic-chemistry.orgwikipedia.org

The mechanism involves the formation of a copper(II)-amine complex, followed by transmetalation with the arylboronic acid to generate a copper(III)-aryl-amide intermediate. Reductive elimination then yields the desired N-aryl product and a copper(I) species, which is reoxidized to copper(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. wikipedia.org this compound is an ideal substrate for this reaction, allowing for the synthesis of (5-fluoro-2-iodophenyl)amines and related structures. This method is particularly valuable for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 2: Representative Examples of Chan-Lam C-N Coupling

| Boronic Acid | Amine/Amide | Copper Source | Conditions | Yield (%) | Reference |

| Phenylboronic acid | Aniline | Cu(OAc)₂ | O₂, Pyridine (B92270), RT | 90 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | Benzylamine | Cu(OAc)₂ | Myristic acid, Toluene, 105°C | 78 | organic-chemistry.org |

| 3-Chlorophenylboronic acid | Pyrrolidine | Cu(OAc)₂ | O₂, Pyridine, RT | 85 | organic-chemistry.org |

This table illustrates the general scope of the Chan-Lam C-N coupling. Specific examples with this compound may vary.

C-O Cross-Coupling Reactions

Analogous to the C-N coupling, the Chan-Lam reaction can be effectively employed to form carbon-oxygen bonds, producing aryl ethers from the reaction of arylboronic acids with alcohols or phenols. wikipedia.orgsmith.edu This copper-catalyzed method provides a valuable alternative to the classical Ullmann condensation, often proceeding under much milder conditions.

The reaction of this compound with a variety of alcoholic or phenolic partners can furnish the corresponding aryl ethers, incorporating the 5-fluoro-2-iodophenyl moiety. The process is tolerant of various functional groups and has been utilized in the synthesis of complex molecules. researchgate.net The use of molecular sieves is common to remove water, which can interfere with the reaction.

Table 3: Representative Examples of Chan-Lam C-O Coupling

| Boronic Acid | Alcohol/Phenol (B47542) | Copper Source | Conditions | Yield (%) | Reference |

| Phenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine, CH₂Cl₂, RT | 63 | wikipedia.org |

| 4-Methylphenylboronic acid | Benzyl alcohol | Cu(OAc)₂ | Pyridine, CH₂Cl₂, RT | 55 | wikipedia.org |

| Naphthylboronic acid | 4-Methoxyphenol | Cu(OAc)₂ | Py, Et₃N, Mol. Sieves, DCM, RT | 75 | researchgate.net |

This table illustrates the general scope of the Chan-Lam C-O coupling. Specific examples with this compound may vary.

Organoboron-Catalyzed Dehydrative Amidation Reactions

A fascinating application of specific arylboronic acids is their use not as reagents, but as catalysts. Research has shown that ortho-iodo-substituted phenylboronic acids are highly effective catalysts for the dehydrative condensation of carboxylic acids and amines to form amides. This transformation is of fundamental importance in peptide synthesis and the preparation of numerous pharmaceuticals.

This compound fits the structural requirements for this type of catalysis perfectly. The proposed mechanism involves the formation of a mixed anhydride (B1165640) intermediate from the carboxylic acid and the boronic acid under azeotropic reflux conditions. This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and regenerating the boronic acid catalyst. The ortho-iodine substituent is believed to play a crucial role in enhancing the catalytic activity.

Table 4: Amide Synthesis Catalyzed by 2-Iodophenylboronic Acid

| Carboxylic Acid | Amine | Catalyst | Conditions | Yield (%) |

| 4-Phenylbutyric acid | Benzylamine | 2-Iodophenylboronic acid (5 mol%) | Toluene, reflux | 95% |

| Adipic acid | Benzylamine (2.2 eq) | 2-Iodophenylboronic acid (10 mol%) | Toluene, reflux | 91% |

| Benzoic acid | 4-Fluoroaniline | 2-Iodophenylboronic acid (5 mol%) | Toluene, reflux | 88% |

Data adapted from studies on ortho-halophenylboronic acid catalysis, demonstrating the potential of this compound in similar transformations.

Transformations Leveraging the Iodine Moiety

The carbon-iodine bond in this compound provides a reactive handle for a variety of powerful cross-coupling reactions, most notably the Sonogashira coupling to form C-C triple bonds. Furthermore, the iodine atom can be activated to participate in more advanced transformations such as oxidative fluoroalkylation.

Oxidative Fluoroalkylation Processes

A more advanced application involving the iodine atom is its use in hypervalent iodine-mediated reactions. The iodo-group can be oxidized to a higher valence state, typically iodine(III), using a suitable oxidant. These hypervalent iodine species can then act as powerful electrophiles or oxidants to facilitate a range of transformations, including oxidative fluoroalkylation. bohrium.com

In a typical process, an iodoarene like this compound would be treated with an oxidant such as peroxy acids or PhI(OAc)₂ in the presence of a fluoroalkyl source. bohrium.comnih.gov The resulting hypervalent iodine(III) intermediate can then transfer a fluoroalkyl group to a suitable nucleophile or participate in a radical process. bohrium.comresearchgate.net This methodology allows for the direct introduction of valuable fluoroalkyl motifs (e.g., -CF₃, -CF₂H) into organic molecules under relatively mild conditions. While a developing area, this strategy highlights the potential to use the iodine atom on this compound as a launching point for complex functionalization, moving beyond simple cross-coupling reactions. nih.gov

Synthesis of Fluorinated Heterocycles (e.g., Oxazolines, Tetrahydrofurans)

The presence of both a fluorine atom and a reactive boronic acid group on the same aromatic ring makes this compound an attractive starting material for the synthesis of various fluorinated heterocycles. These structural motifs are of high interest in medicinal chemistry due to the often-beneficial effects of fluorine on the pharmacological properties of a molecule.

While this compound already contains a fluorine atom, its derivatives can be employed in synthetic strategies that involve a formal nucleophilic fluorination step to construct fluorinated heterocyclic systems. For instance, a general and efficient method for the synthesis of 5-fluoro-2-oxazolines has been reported, which proceeds via a hypervalent iodine-catalyzed nucleophilic fluorination of unsaturated amides. bohrium.comnih.govsemanticscholar.orgacs.org

A plausible synthetic route to a fluorinated oxazoline (B21484) starting from this compound could involve an initial Suzuki-Miyaura coupling to introduce an unsaturated amide moiety. The resulting intermediate could then undergo an intramolecular cyclization involving a nucleophilic fluorination reaction. A proposed reaction scheme is outlined below:

Table 1: Proposed Synthesis of a Fluorinated Oxazoline Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, N-allyl-2-bromoacetamide | Pd catalyst, base | N-allyl-2-(5-fluoro-2-vinylphenyl)acetamide |

| 2 | N-allyl-2-(5-fluoro-2-vinylphenyl)acetamide | Iodobenzene (catalyst), m-CPBA, BF₃·Et₂O | 4-((5-fluoro-2-iodophenyl)methyl)-5-fluoro-4,5-dihydrooxazole |

This strategy would allow for the incorporation of the fluorinated phenyl motif into the oxazoline scaffold, a common structural feature in many biologically active compounds.

The dual functionality of this compound derivatives can be strategically utilized in intramolecular cyclization reactions to construct fluorinated heterocycles. A notable example is the synthesis of 5-fluorooxindole. While not directly starting from the boronic acid, a key intermediate, 2-(5-fluoro-2-nitrophenyl)malonic acid diester, undergoes a reductive cyclization to form the corresponding 5-fluorooxindole-3-carboxylic acid ester. nih.gov This intermediate can be readily decarboxylated to yield 5-fluorooxindole. nih.gov

The synthesis of fluorinated tetrahydrofurans can be envisioned through a pathway involving the initial conversion of this compound to a suitable precursor. For example, a halofluorination reaction of an olefinic derivative could be employed. semanticscholar.orgmdpi.com This approach highlights the versatility of the starting material in accessing a variety of fluorinated building blocks for heterocyclic synthesis.

Applications in Materials Chemistry and Fine Chemical Synthesis

The unique electronic and structural features of this compound make it a valuable precursor in materials chemistry and for the synthesis of fine chemicals. The presence of the iodo- and fluoro-substituents can impart desirable properties to the resulting materials and offers multiple points for further functionalization.

Liquid crystalline polyacetylenes are a class of conjugated polymers with interesting optical and electronic properties. nih.gov The synthesis of such materials often relies on the polymerization of appropriately substituted acetylene (B1199291) monomers. This compound can serve as a key starting material for the synthesis of such monomers through Sonogashira cross-coupling reactions. rsc.org

The iodine atom in this compound is susceptible to palladium-catalyzed coupling with terminal acetylenes. This reaction can be used to introduce an acetylene functionality, which can then be polymerized to form a polyacetylene derivative. The fluorine substituent can influence the electronic properties and stability of the resulting polymer, while the boronic acid group could be used for further modifications or to influence the material's self-assembly properties.

Table 2: Proposed Synthesis of a Polyacetylene Monomer

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (5-Fluoro-2-((trimethylsilyl)ethynyl)phenyl)boronic acid |

One of the most powerful applications of arylboronic acids is their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. mdpi.comnih.govnih.govnih.gov this compound is an excellent substrate for such reactions, allowing for the introduction of the 5-fluoro-2-iodophenyl group or further functionalization at the iodine-bearing position.

A significant example of its application as an intermediate is in the synthesis of precursors for potent and selective macrocyclic inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy. Specifically, 1-(5-Fluoro-2-iodophenyl)ethanone, which can be synthesized from this compound, is a key reactant in the preparation of these complex molecules. researchgate.net

The sequential and chemoselective nature of Suzuki-Miyaura couplings allows for the controlled introduction of different aryl or vinyl groups, making this compound a valuable tool for building molecular complexity. nih.gov

Arylboronic acids are widely used as recognition units in the design of chemosensors, particularly for diol-containing compounds such as saccharides. bohrium.commdpi.com The principle of detection is based on the reversible formation of a cyclic boronate ester between the boronic acid and the diol. This interaction can be transduced into a measurable signal, such as a change in fluorescence. nih.gov

This compound presents several interesting features for the design of advanced chemosensors:

Fluorine as a Reporter: The fluorine atom can be used as a sensitive probe for ¹⁹F NMR spectroscopy. The change in the chemical environment of the fluorine upon binding of a diol to the boronic acid can lead to a detectable shift in the ¹⁹F NMR spectrum, providing a "signal-on" detection mechanism.

Modulation of Acidity: The electron-withdrawing nature of the fluorine and iodine substituents increases the Lewis acidity of the boronic acid. nih.gov This can enhance the binding affinity for diols, potentially allowing for sensing at lower pH values, which is advantageous for biological applications. nih.gov

Dual-Modal Sensing: The presence of both a fluorescent tag (which can be attached through the iodo-group or by modifying the aromatic ring) and the fluorine atom could allow for the development of dual-modal sensors that can be interrogated by both fluorescence spectroscopy and ¹⁹F NMR.

Table 3: Potential Advantages of this compound in Chemosensor Design

| Feature | Advantage in Chemosensing |

| Boronic Acid Group | Reversible binding to diols |

| Fluorine Substituent | ¹⁹F NMR reporter, increased Lewis acidity |

| Iodine Substituent | Site for attachment of fluorophores or other functionalities |

Derivatization and Chemical Modification of 5 Fluoro 2 Iodophenyl Boronic Acid

Transformation to Boronic Esters and Organotrifluoroborate Salts

The boronic acid functional group in (5-Fluoro-2-iodophenyl)boronic acid is readily converted into more stable and often more reactive derivatives, such as boronic esters and organotrifluoroborate salts. These transformations are crucial for enhancing the compound's utility in various synthetic applications, particularly in cross-coupling reactions.

Boronic Esters: The esterification of boronic acids is a common strategy to improve their stability, solubility in organic solvents, and handling characteristics. A widely used method involves the reaction of the boronic acid with a diol, such as pinacol (B44631), to form the corresponding pinacol boronate ester. This reaction is typically carried out under mild conditions, often with the removal of water to drive the equilibrium towards the ester product. The resulting this compound pinacol ester is a stable, crystalline solid that is highly effective in Suzuki-Miyaura cross-coupling reactions. google.comescholarship.org The formation of boronic esters can be achieved through various methods, including the reaction with Grignard reagents and pinacolborane. escholarship.org

Organotrifluoroborate Salts: An alternative and increasingly popular derivatization involves the conversion of boronic acids to potassium organotrifluoroborate salts. These salts exhibit enhanced stability towards air and moisture compared to their boronic acid counterparts and can be easily purified by recrystallization. The preparation of potassium (5-fluoro-2-iodophenyl)trifluoroborate is typically achieved by reacting this compound with potassium hydrogen fluoride (B91410) (KHF₂) in an aqueous or methanolic solution. This transformation often leads to improved yields and selectivity in subsequent cross-coupling reactions. The general trend of reactivity for borane (B79455) derivatives in transmetalation is ArBF₃⁻ > RB(OH)₂ > RB(OR)₂ >> R₃B, highlighting the increased reactivity of trifluoroborates. nih.gov

| Derivative Type | Starting Material | Key Reagents | Common Product |

| Boronic Ester | This compound | Pinacol | 2-(5-Fluoro-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Organotrifluoroborate Salt | This compound | Potassium hydrogen fluoride (KHF₂) | Potassium (5-fluoro-2-iodophenyl)trifluoroborate |

Modification of Aromatic Ring Substituents for Structural Diversity

The presence of both fluorine and iodine atoms on the aromatic ring of this compound offers orthogonal handles for further functionalization, enabling the synthesis of a diverse range of derivatives. The distinct reactivity of the carbon-iodine and carbon-boron bonds allows for selective transformations.

The primary application of this compound and its derivatives is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. frontiersin.orgresearchgate.net In these reactions, the boronic acid or its ester/trifluoroborate derivative couples with a variety of organic halides or triflates to form a new carbon-carbon bond. This strategy is extensively used to synthesize biaryl compounds, which are common structural motifs in medicinally active molecules. For instance, the coupling of this compound with various aryl and heteroaryl halides can generate a library of substituted 2-fluoro-biphenyls, where the iodine atom remains available for subsequent transformations. The reactivity order for the halide in the coupling partner is generally I > Br >> Cl. nih.gov

Conversely, the iodine atom on the this compound can serve as the electrophilic partner in cross-coupling reactions. This allows for the introduction of various substituents at the 2-position of the fluorophenyl ring while retaining the boronic acid moiety for a subsequent coupling step. This sequential cross-coupling approach is a powerful tool for the synthesis of complex, multi-substituted aromatic compounds.

Furthermore, the iodine atom can be displaced through other transition-metal-catalyzed reactions or converted into other functional groups. For example, a patent describes the synthesis of 1-(5-fluoro-2-iodophenyl)ethanone, which involves the transformation of a related precursor, 5-fluoro-2-iodobenzoic acid, into a ketone. google.com This indicates that the iodo-substituent can be a precursor to a variety of functional groups, thereby expanding the structural diversity of the accessible derivatives.

| Reaction Type | Reactive Site on this compound | Coupling Partner | Key Catalyst/Reagent | Product Class |

| Suzuki-Miyaura Coupling | Boronic acid | Aryl/Heteroaryl Halide | Palladium catalyst, Base | 2'-Fluoro-2'-iodo-biaryls |

| Suzuki-Miyaura Coupling | Iodine | Aryl/Heteroaryl Boronic Acid | Palladium catalyst, Base | 2-Aryl-(5-fluorophenyl)boronic acids |

| Ketone Synthesis (related) | Iodine (from precursor) | Malonic acid diethyl ester, etc. | Thionyl chloride, Magnesium chloride | Acetophenone derivatives |

Strategies for Multi-Functionalization and Synthesis of Chiral Derivatives

The orthogonal reactivity of the functional groups in this compound provides a platform for multi-functionalization and the synthesis of chiral molecules. By strategically combining reactions at the boronic acid and iodo positions, complex architectures with defined stereochemistry can be constructed.

One approach to multi-functionalization involves sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling at the boronic acid position can be followed by a Sonogashira, Heck, or another Suzuki-Miyaura coupling at the iodine position. This allows for the controlled introduction of three different substituents onto the phenyl ring, in addition to the fluorine atom.

The synthesis of chiral derivatives is of particular importance in medicinal chemistry. Asymmetric Suzuki-Miyaura coupling reactions can be employed to generate axially chiral biaryls. nih.gov By using a chiral ligand in conjunction with a palladium catalyst, the coupling of this compound with a suitable partner can proceed with high enantioselectivity. The resulting chiral biaryls can serve as valuable building blocks for the synthesis of complex natural products and pharmaceuticals.

Furthermore, the synthesis of chiral derivatives is not limited to atropisomers. For instance, the reduction of a ketone derivative, such as 1-(5-fluoro-2-iodophenyl)ethanone, can lead to the formation of a chiral alcohol. The PubChem database lists (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, indicating that such chiral molecules have been synthesized and characterized. nih.gov These chiral alcohols can be further elaborated to introduce additional functionality and build complex stereogenic centers.

| Strategy | Description | Potential Products |

| Sequential Cross-Coupling | Stepwise functionalization of the boronic acid and iodo positions using different coupling partners. | Multi-substituted biaryls and other complex aromatic compounds. |

| Asymmetric Suzuki-Miyaura Coupling | Enantioselective formation of C-C bonds using chiral ligands to induce axial chirality. | Axially chiral biaryl compounds. |

| Diastereoselective Reactions | Reactions on prochiral derivatives (e.g., ketones) to create stereogenic centers. | Chiral alcohols and other derivatives with point chirality. |

Spectroscopic Characterization, Computational Modeling, and Advanced Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and purity of (5-Fluoro-2-iodophenyl)boronic acid, as well as for monitoring its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Each type of NMR experiment provides unique information about the molecule's atomic arrangement and electronic environment.

¹H NMR: Proton NMR spectroscopy would be expected to show distinct signals for the aromatic protons. The substitution pattern on the phenyl ring—with a fluorine at position 5, an iodine at position 2, and a boronic acid group at position 1—would lead to a complex splitting pattern due to proton-proton and proton-fluorine couplings. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the iodine and fluorine atoms and the boronic acid group.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Six distinct signals would be anticipated for the aromatic carbons, with their chemical shifts significantly affected by the attached substituents. The carbon attached to the iodine would be shifted to a higher field (lower ppm), while the carbon bonded to the highly electronegative fluorine would experience a downfield shift. Carbon-fluorine coupling constants would also be observable.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom at the C5 position. Its chemical shift and coupling to adjacent protons would provide definitive evidence for its location on the aromatic ring.

¹¹B NMR: Boron-11 NMR spectroscopy is crucial for characterizing the boronic acid functionality. A single, typically broad signal would be observed, with its chemical shift indicative of the boron atom's coordination environment. The presence of the boronic acid group, B(OH)₂, would result in a characteristic chemical shift.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity and Coupling |

| ¹H | 6.5 - 8.0 | Doublets, Triplets, Doublet of Doublets (with H-H and H-F coupling) |

| ¹³C | 110 - 145 | Singlets, Doublets (due to C-F coupling) |

| ¹⁹F | -120 to -100 | Multiplet (due to coupling with aromatic protons) |

| ¹¹B | 18 - 30 | Broad singlet |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms in the solid state, X-ray crystallography would be the method of choice. A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid groups. This technique would confirm the planar structure of the phenyl ring and the geometry of the boronic acid moiety. It could also reveal the formation of dimeric or polymeric structures through intermolecular hydrogen bonds between the boronic acid groups, a common feature for phenylboronic acids in the solid state.

Advanced Analytical Methods for Reaction Kinetics and Intermediate Identification

Understanding the reactivity of this compound, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, requires advanced analytical techniques. Methods such as in-situ NMR spectroscopy and stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy could be employed to monitor the reaction progress in real-time. These methods allow for the determination of reaction rates, the identification of transient intermediates, and the elucidation of the reaction mechanism.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental findings and to predict the properties and reactivity of this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure, geometry, and spectroscopic properties of molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths and angles, which can be compared with experimental X-ray data.

Calculate theoretical NMR chemical shifts (using methods like GIAO - Gauge-Including Atomic Orbital) and vibrational frequencies to aid in the interpretation of experimental spectra.

Determine the distribution of electron density and the molecular electrostatic potential, providing insights into reactive sites.

Time-Dependent DFT (TD-DFT) extends these calculations to excited states, allowing for the prediction of electronic absorption spectra (UV-Vis) and providing information about the nature of electronic transitions.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analyses

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the delocalization of electron density from lone pairs into antibonding orbitals, known as hyperconjugation, which contributes to the molecule's stability. For this compound, NBO analysis would reveal the nature of the C-F, C-I, and C-B bonds and the electronic interactions between the substituents and the aromatic ring.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. FMO analysis provides the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack, thus predicting its reactivity in various chemical transformations.

Table 2: Predicted Computational Data for this compound

| Computational Method | Predicted Parameter | Significance |

| DFT | Optimized Geometry | Provides theoretical bond lengths and angles. |

| GIAO-DFT | NMR Chemical Shifts | Aids in the assignment of experimental NMR spectra. |

| TD-DFT | Electronic Transitions | Predicts UV-Vis absorption maxima. |

| NBO | Charge Distribution | Reveals intramolecular electronic interactions. |

| FMO | HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

Note: These are predicted parameters that would require computational studies to be confirmed.

Modeling of Reaction Pathways and Transition States

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of reactions involving this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles can be understood by examining research on analogous substituted phenylboronic acids. These studies provide a framework for modeling reaction pathways and identifying key transition states in processes such as the Suzuki-Miyaura cross-coupling reaction.

The modeling of a reaction pathway typically begins with the identification of all plausible intermediates and transition states connecting them. For the Suzuki-Miyaura reaction, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Computational models can calculate the potential energy surface for this entire cycle.

Conformational Analysis: The initial step in modeling involves a conformational analysis of the reactants, such as this compound. Different orientations of the boronic acid group relative to the phenyl ring can exist, often referred to as cis-trans conformers. The relative energies of these conformers are calculated to identify the most stable ground-state structure. For example, studies on other phenylboronic acids have shown that the cis-trans configuration is often the most stable. nih.gov

Table 1: Illustrative Conformational Energies of a Substituted Phenylboronic Acid

| Conformer | Relative Energy (kcal/mol) |

| cis-trans | 0.0 |

| trans-trans | 1.5 |

| cis-cis | 3.2 |

| Note: This data is representative and based on studies of analogous phenylboronic acids. |

Transition State Analysis: Each step in the reaction pathway proceeds through a high-energy transition state. Computational methods are employed to locate these transition states and calculate their energies. The energy difference between the reactants and the transition state represents the activation energy (ΔG‡) for that step. For instance, in a palladium-catalyzed cross-coupling reaction, the oxidative addition of the aryl halide to the palladium(0) complex is a critical step. nih.govacs.org Modeling can reveal the geometry of the transition state and the associated energy barrier.

The transmetalation step, where the boronic acid transfers its organic group to the palladium center, is often the rate-determining step. The mechanism of this step can be complex, involving the formation of a boronate intermediate. Computational models can explore different pathways for this transfer and determine the most energetically favorable route.

Finally, the reductive elimination step, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, is also modeled to complete the catalytic cycle. youtube.com By mapping the energies of all intermediates and transition states, a complete energy profile of the reaction can be constructed, providing insights into the reaction kinetics and mechanism.

Prediction of Reactivity and Selectivity

Computational modeling is not only used to understand reaction mechanisms but also to predict the reactivity and selectivity of molecules like this compound in various chemical transformations.

Reactivity Descriptors: Quantum chemical calculations can determine a range of electronic properties that act as reactivity descriptors. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution on individual atoms, which can be used to predict sites of reactivity.

Table 2: Illustrative Calculated Reactivity Descriptors for a Halogenated Phenylboronic Acid

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Mulliken Charge on Boron | +0.85 |

| Note: This data is representative and based on general values for similar compounds. |

Predicting Selectivity: In cases where a molecule has multiple reactive sites, computational modeling can predict the regioselectivity of a reaction. For this compound, the presence of two different halogen substituents (fluoro and iodo) on the phenyl ring presents an interesting case for selectivity in cross-coupling reactions. The carbon-iodine bond is generally more reactive towards oxidative addition than the carbon-fluorine bond in palladium-catalyzed reactions. Computational models can quantify this difference in reactivity by calculating the activation energies for the oxidative addition at each site. The lower activation energy would correspond to the preferred reaction pathway, thus predicting the selective cleavage of the C-I bond.

Furthermore, these predictive models can be extended to understand the influence of different catalysts, ligands, and reaction conditions on the outcome of the reaction. By modeling the interaction of this compound with various palladium-ligand complexes, it is possible to screen for the most effective catalyst system to achieve a desired transformation with high yield and selectivity. rsc.org

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Stereoselective and Regioselective Transformations

The presence of two distinct halogen atoms (iodine and fluorine) on the aromatic ring of (5-Fluoro-2-iodophenyl)boronic acid presents both a challenge and an opportunity for regioselective transformations. The differential reactivity of the C-I and C-F bonds, where the C-I bond is significantly more reactive in typical cross-coupling reactions, allows for sequential functionalization. Future research will likely focus on the development of highly selective catalytic systems that can precisely control which halogen participates in a given reaction.

One area of intense investigation will be the design of palladium and nickel catalysts with tailored ligand spheres that can discriminate between the C-I and C-F bonds with even greater fidelity. This could involve the use of sterically demanding or electronically tuned phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or other ligand classes. researchgate.netnih.gov The goal is to achieve near-perfect regioselectivity, enabling the reliable synthesis of complex, polysubstituted aromatic compounds. For instance, selective Suzuki-Miyaura coupling at the iodine position is well-established, but developing catalysts that can selectively activate the typically inert C-F bond while leaving the C-I bond intact would be a significant breakthrough. acs.org

Furthermore, the development of catalytic systems for stereoselective transformations involving the boronic acid moiety is a burgeoning field. While the focus has traditionally been on cross-coupling reactions, future work may explore asymmetric transformations, such as the stereoselective addition of the boronic acid to prochiral substrates. This would open up new avenues for the synthesis of chiral biaryl compounds and other valuable enantiomerically enriched molecules.

A summary of potential catalytic approaches for regioselective transformations is presented below:

| Catalytic Approach | Target Selectivity | Potential Ligands/Catalysts |